molecular formula C15H16N2O3S B352557 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide CAS No. 876900-77-5

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Cat. No. B352557
CAS RN: 876900-77-5
M. Wt: 304.4g/mol
InChI Key: SUVJKFPJSRSTSD-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DPTA, is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of DPP-4, which leads to an increase in insulin secretion and a decrease in blood glucose levels. 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has also been found to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which plays a role in glucose metabolism and adipogenesis. Additionally, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide inhibits the activity of DPP-4 and increases insulin secretion. Animal studies have shown that 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide reduces blood glucose levels, improves glucose tolerance, and increases insulin sensitivity. 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has also been found to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for DPP-4 inhibition. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism and other physiological processes. Additionally, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to be well-tolerated in animal models, making it a safe and reliable compound for research.
One of the limitations of using 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and may require the use of solvents or other methods to increase solubility. Additionally, the effects of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may vary depending on the dose and duration of treatment, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. One area of focus is the potential therapeutic applications of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in the treatment of diabetes and other metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide on glucose metabolism and other physiological processes.
Another area of focus is the anti-inflammatory and analgesic effects of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. Future studies could investigate the mechanisms of action of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in reducing inflammation and pain, as well as its potential applications in the treatment of inflammatory and painful conditions.
Overall, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with acetic anhydride and prop-2-en-1-amine in the presence of a catalyst. The resulting product is then reacted with 4-methylphenylamine to obtain 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. This synthesis method has been widely used in laboratories and has been optimized to achieve high yields of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been extensively studied in scientific research for its potential applications in various fields. In biochemistry, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels, making 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide a potential therapeutic agent for the treatment of diabetes.
In pharmacology, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. These findings suggest that 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of inflammatory and painful conditions.

properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-8-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVJKFPJSRSTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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